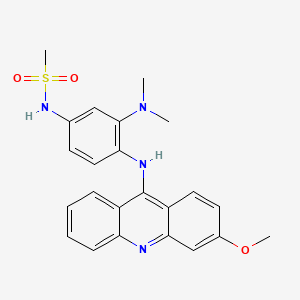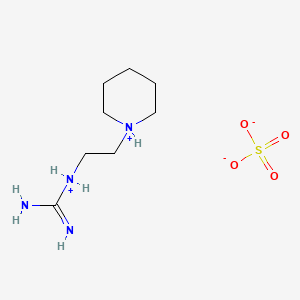
Piperidino ethyl guanidine sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidino ethyl guanidine sulphate is a chemical compound that belongs to the class of guanidines, which are known for their versatile applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidino ethyl guanidine sulphate typically involves the reaction of piperidine with ethyl guanidine in the presence of a suitable catalyst. One common method is the guanylation of piperidine using ethyl guanidine under mild conditions. This reaction can be catalyzed by transition metals such as scandium triflate or ytterbium triflate, which facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the purification of reactants, controlled reaction temperatures, and the use of efficient catalysts to maximize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Piperidino ethyl guanidine sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine or guanidine moiety is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted guanidines .
Scientific Research Applications
Piperidino ethyl guanidine sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of piperidino ethyl guanidine sulphate involves its interaction with specific molecular targets and pathways. It is known to act as a strong base and nucleophile, facilitating various chemical transformations. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Acetylguanidine: Derived from guanidine and acetic anhydride, used in various chemical applications.
2-Cyanoguanidine (Dicyandiamide): A derivative of cyanamide, used in the synthesis of other guanidines.
Uniqueness: Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
101517-10-6 |
|---|---|
Molecular Formula |
C8H20N4O4S |
Molecular Weight |
268.34 g/mol |
IUPAC Name |
carbamimidoyl(2-piperidin-1-ium-1-ylethyl)azanium;sulfate |
InChI |
InChI=1S/C8H18N4.H2O4S/c9-8(10)11-4-7-12-5-2-1-3-6-12;1-5(2,3)4/h1-7H2,(H4,9,10,11);(H2,1,2,3,4) |
InChI Key |
LYNDKEYSEBKFIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CC[NH2+]C(=N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


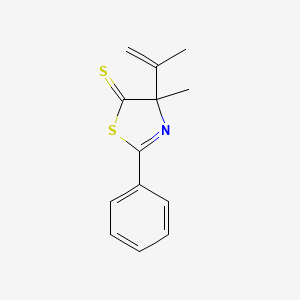
![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)

![3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14321395.png)
![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)
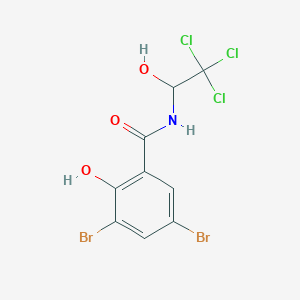
![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
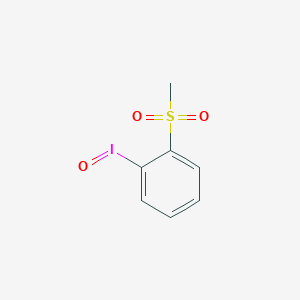
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
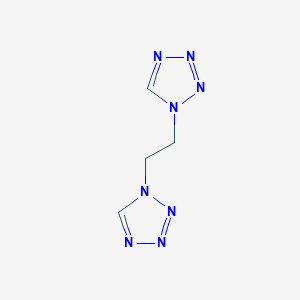
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
-lambda~5~-arsane](/img/structure/B14321430.png)
![3-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321443.png)
